Cas no 1849181-89-0 (2-Hydroxy-3-methoxypentanoic acid)

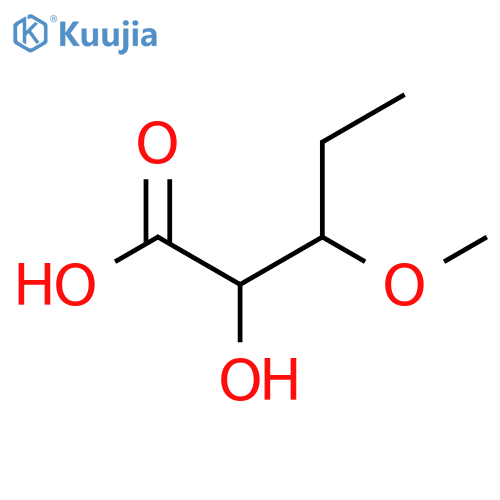

1849181-89-0 structure

商品名:2-Hydroxy-3-methoxypentanoic acid

2-Hydroxy-3-methoxypentanoic acid 化学的及び物理的性質

名前と識別子

-

- EN300-1866912

- 2-hydroxy-3-methoxypentanoic acid

- 1849181-89-0

- 2-Hydroxy-3-methoxypentanoic acid

-

- インチ: 1S/C6H12O4/c1-3-4(10-2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)

- InChIKey: CNCDFSOMAPYZGX-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C(C(=O)O)O)CC

計算された属性

- せいみつぶんしりょう: 148.07355886g/mol

- どういたいしつりょう: 148.07355886g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 4

- 複雑さ: 112

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0

- トポロジー分子極性表面積: 66.8Ų

2-Hydroxy-3-methoxypentanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1866912-0.05g |

2-hydroxy-3-methoxypentanoic acid |

1849181-89-0 | 0.05g |

$707.0 | 2023-09-18 | ||

| Enamine | EN300-1866912-0.25g |

2-hydroxy-3-methoxypentanoic acid |

1849181-89-0 | 0.25g |

$774.0 | 2023-09-18 | ||

| Enamine | EN300-1866912-10.0g |

2-hydroxy-3-methoxypentanoic acid |

1849181-89-0 | 10g |

$5652.0 | 2023-05-26 | ||

| Enamine | EN300-1866912-5g |

2-hydroxy-3-methoxypentanoic acid |

1849181-89-0 | 5g |

$2443.0 | 2023-09-18 | ||

| Enamine | EN300-1866912-2.5g |

2-hydroxy-3-methoxypentanoic acid |

1849181-89-0 | 2.5g |

$1650.0 | 2023-09-18 | ||

| Enamine | EN300-1866912-0.5g |

2-hydroxy-3-methoxypentanoic acid |

1849181-89-0 | 0.5g |

$809.0 | 2023-09-18 | ||

| Enamine | EN300-1866912-1.0g |

2-hydroxy-3-methoxypentanoic acid |

1849181-89-0 | 1g |

$1315.0 | 2023-05-26 | ||

| Enamine | EN300-1866912-5.0g |

2-hydroxy-3-methoxypentanoic acid |

1849181-89-0 | 5g |

$3812.0 | 2023-05-26 | ||

| Enamine | EN300-1866912-0.1g |

2-hydroxy-3-methoxypentanoic acid |

1849181-89-0 | 0.1g |

$741.0 | 2023-09-18 | ||

| Enamine | EN300-1866912-10g |

2-hydroxy-3-methoxypentanoic acid |

1849181-89-0 | 10g |

$3622.0 | 2023-09-18 |

2-Hydroxy-3-methoxypentanoic acid 関連文献

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

1849181-89-0 (2-Hydroxy-3-methoxypentanoic acid) 関連製品

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量